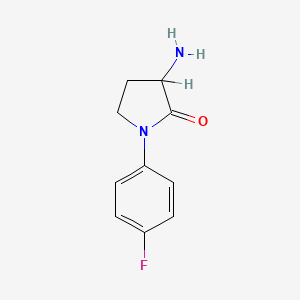

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

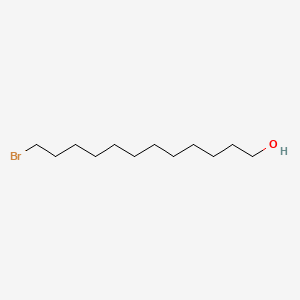

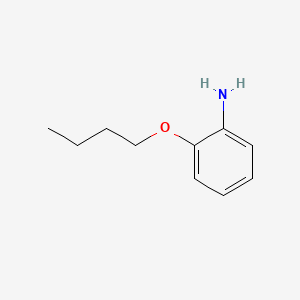

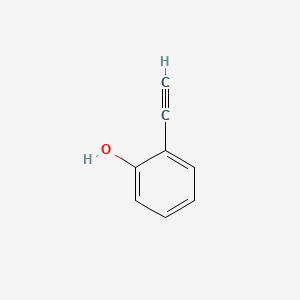

The molecular structure of “3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one” can be represented by the InChI code:InChI=1S/C10H11N2OF . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 fluorine atom . Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one” are not well-documented . The compound has a density of 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Antiviral Activity

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one: may serve as a scaffold for developing antiviral agents. Indole derivatives, which share structural similarities with this compound, have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the fluorophenyl group could potentially enhance the binding affinity to viral proteins, offering a pathway for novel antiviral drug development.

Anti-inflammatory Applications

The indole nucleus found in similar compounds has been associated with anti-inflammatory properties . By extension, 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one could be investigated for its potential to modulate inflammatory pathways, which could lead to therapeutic applications in diseases characterized by inflammation.

Anticancer Potential

Compounds with an indole core are known to possess anticancer activities . The unique structure of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one might interact with cancer cell receptors or enzymes, disrupting cell proliferation and inducing apoptosis. Research in this area could uncover new treatments for various cancers.

Antimicrobial Properties

Indole derivatives have demonstrated antimicrobial effects . The structural features of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one could be optimized to enhance its interaction with bacterial proteins, potentially leading to the development of new antibiotics.

Neurological Disorders

The pyrrolidine ring is a common feature in many neuroactive drugs . 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one could be explored for its potential effects on neurological pathways, possibly offering benefits for the treatment of neurodegenerative diseases or as a cognitive enhancer.

Drug Design and Discovery

Due to its versatile pyrrolidine scaffold, 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one can be a valuable compound in drug design and discovery. Its structure allows for a variety of modifications, which can lead to the development of drugs with improved pharmacokinetic properties .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-1-(4-fluorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAHUFPNCNCJLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967496 |

Source

|

| Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

CAS RN |

5301-36-0 |

Source

|

| Record name | 2-Pyrrolidinone, 3-amino-1-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005301360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.